Cas no 1806733-98-1 (3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde)

3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde is a versatile heterocyclic building block with significant utility in medicinal chemistry and pharmaceutical research. Its structure features an aminomethyl group, an iodo substituent, and a trifluoromethoxy moiety, offering multiple sites for functionalization. The presence of the aldehyde group enables further derivatization through condensation or nucleophilic addition reactions, while the iodine atom facilitates cross-coupling transformations. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug discovery. This compound is particularly useful in the synthesis of biologically active molecules, including kinase inhibitors and agrochemical intermediates. Its high purity and well-defined reactivity profile ensure reliable performance in complex synthetic pathways.
3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde structure
1806733-98-1 structure
商品名:3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde
CAS番号:1806733-98-1
MF:C8H6F3IN2O2
メガワット:346.045124530792
CID:4837816

3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde
    • インチ: 1S/C8H6F3IN2O2/c9-8(10,11)16-6-2-14-7(12)4(1-13)5(6)3-15/h2-3H,1,13H2
    • InChIKey: ZBIUJUDIUNPFGR-UHFFFAOYSA-N
    • ほほえんだ: IC1C(CN)=C(C=O)C(=CN=1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 252
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 65.2

3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029088701-1g
3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde
1806733-98-1 97%
1g
$1,564.50 2022-03-31

3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde 関連文献

3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehydeに関する追加情報

Introduction to 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde (CAS No. 1806733-98-1)

3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde, with the CAS number 1806733-98-1, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including its amino methyl, iodo, and trifluoromethoxy substituents, as well as its aldehyde functional group, make it a versatile intermediate in the synthesis of various pharmacologically active agents.

The significance of 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde lies in its utility as a building block for the development of novel drugs. The presence of multiple reactive sites on its structure allows for further functionalization, enabling chemists to design molecules with tailored properties for specific biological targets. In recent years, there has been a growing interest in pyridine derivatives due to their role in modulating various biological pathways, including enzyme inhibition and receptor binding.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in diseases such as cancer. By designing molecules that specifically interact with kinase domains, researchers aim to develop treatments that can disrupt aberrant signaling cascades. The aldehyde group in 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde provides a reactive site for condensation reactions with nucleophiles, making it an ideal candidate for constructing complex kinase inhibitors.

Furthermore, the iodo substituent on the pyridine ring offers another point of modification, allowing for further derivatization through cross-coupling reactions such as Suzuki or Stille couplings. These reactions are particularly valuable in medicinal chemistry for introducing aryl or vinyl groups into a molecule, which can enhance its binding affinity and selectivity towards biological targets. The trifluoromethoxy group is another key feature that contributes to the compound's pharmacological potential. Fluoro substituents are known to improve metabolic stability, lipophilicity, and binding affinity, making them highly sought after in drug design.

In recent years, there have been several noteworthy studies that highlight the importance of 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde in drug discovery. For instance, researchers have utilized this compound as a precursor in the synthesis of novel antiviral agents. The ability to modify its structure allows for the creation of molecules that can interfere with viral replication mechanisms. Specifically, derivatives of this compound have shown promise in inhibiting enzymes essential for viral polymerization and assembly.

Another area where this compound has found utility is in the development of small-molecule probes for biochemical studies. By leveraging its reactive functional groups, scientists can design tools that selectively label or modify target proteins in cells. These probes are invaluable for understanding protein-protein interactions and signaling networks at a molecular level. The versatility of 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde makes it a valuable asset in both academic research and industrial drug development pipelines.

The synthetic methodologies employed in the preparation of this compound also reflect its importance in modern chemistry. Advanced techniques such as transition-metal-catalyzed reactions and flow chemistry have been employed to achieve high yields and purities. These methods not only enhance efficiency but also allow for scalable production, which is critical for pharmaceutical applications. The optimization of synthetic routes ensures that researchers have access to sufficient quantities of this compound for further exploration.

From a computational chemistry perspective, 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde has been extensively studied to understand its electronic properties and reactivity. Molecular modeling simulations have provided insights into how different substituents influence its interactions with biological targets. These studies are essential for rational drug design, as they help predict how modifications to the molecule will affect its potency and selectivity.

The future prospects of this compound are promising, with ongoing research exploring new applications and synthetic strategies. As our understanding of biological systems continues to evolve, so does our ability to design molecules that can modulate these systems effectively. 3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde is poised to remain at the forefront of medicinal chemistry research due to its structural versatility and functional utility.

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